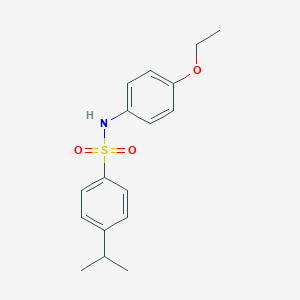
N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a unique structure due to the presence of an ethoxy group and an isopropyl group attached to the benzene ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and other therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-ethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with isopropylamine to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The ethoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: The parent compound without the ethoxy and isopropyl groups.
N-(4-methoxyphenyl)benzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)benzenesulfonamide: Lacks the isopropyl group.
Uniqueness
N-(4-ETHOXYPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both ethoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-9-7-15(8-10-16)18-22(19,20)17-11-5-14(6-12-17)13(2)3/h5-13,18H,4H2,1-3H3 |
InChI-Schlüssel |
WNSUMDQBJSDHPE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)
![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
